Home > Products > Screening Compounds P56716 > Isoleucine Valsartan
Isoleucine Valsartan - 137862-78-3

Isoleucine Valsartan

Catalog Number: EVT-1174396
CAS Number: 137862-78-3
Molecular Formula: C25H31N5O3
Molecular Weight: 449.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Valsartan is a medication primarily used for the treatment of high blood pressure and congestive heart failure. It is classified as an angiotensin II receptor blocker (ARB) and works by blocking the action of angiotensin II, a potent vasoconstrictor, which leads to vasodilation and a reduction in blood pressure123. This drug has been the subject of various studies to understand its full range of effects and potential applications in different medical fields.

Applications in Various Fields

Cardiovascular Health

Valsartan has been extensively studied for its role in cardiovascular health. It has been shown to attenuate cardiac dysfunction and oxidative stress in conditions such as isoproterenol-induced cardiotoxicity. In a study, rats treated with valsartan exhibited significant improvements in hemodynamic function, myocardial injury markers, and antioxidant status of the myocardium2. This suggests that valsartan not only lowers blood pressure but also has a protective effect on the heart muscle itself.

Anti-inflammatory Action

The anti-inflammatory action of valsartan has been demonstrated in a study where normal subjects were administered the drug, resulting in a significant reduction in ROS generation by polymorphonuclear cells and mononuclear cells. This was accompanied by a decrease in NF-kappa B binding activity and an increase in the expression of inhibitor kappa B (I kappa B), which is indicative of an anti-inflammatory response1. These findings highlight the potential of valsartan to be used in clinical situations where a rapid anti-inflammatory effect is required.

Neuroprotective Effects

Beyond its cardiovascular benefits, valsartan has also been implicated in neuroprotection. It has been found to promote dendritic spine density in primary hippocampal neurons, which is correlated with learning and memory. The drug increases the cell surface levels of AMPA receptors and alters the levels of proteins related to spinogenesis and synaptic plasticity signaling3. This suggests that valsartan could have a role in improving cognitive function, particularly in conditions like Alzheimer's Disease and in individuals with hypertension.

Valsartan

Compound Description: Valsartan (chemical name: (S)-N-(1-Oxopentyl)-N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-L-valine) is an angiotensin II receptor blocker (ARB) commonly used to treat hypertension, heart failure, and myocardial infarction. [, , , , , , , , , , , , , , , , , , , , , , , , ]

L-Valine Methyl Ester Hydrochloride

Compound Description: L-Valine Methyl Ester Hydrochloride is a reagent used in the synthesis of Valsartan. [] It provides the valine amino acid component present in the final Valsartan structure.

L-Isoleucine Methyl Ester Hydrochloride

Compound Description: This compound is an impurity found in batches of L-Valine Methyl Ester Hydrochloride. [] It is a structural analog of L-Valine Methyl Ester Hydrochloride, with an Isoleucine moiety replacing Valine.

Related Substance E

Compound Description: Related Substance E is an impurity found in Valsartan. It forms as a result of L-Isoleucine Methyl Ester Hydrochloride present during Valsartan synthesis. []

Sacubitril/Valsartan

Compound Description: This is a combination drug containing Valsartan and Sacubitril, a neprilysin inhibitor. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It is used to treat heart failure.

Synthesis Analysis

The synthesis of Isoleucine Valsartan typically involves a series of chemical reactions starting from Valsartan or its precursors. The synthetic pathways can vary, but they generally include:

  1. Starting Materials: The synthesis often begins with L-valine derivatives, which are critical for constructing the backbone of Valsartan.
  2. Palladium-Catalyzed Reactions: A significant method for synthesizing Valsartan involves palladium-catalyzed Suzuki coupling reactions. This approach enhances the efficiency and yield while minimizing the use of hazardous materials .
  3. Nucleophilic Substitution: The process may also employ nucleophilic substitution reactions where isoleucine or its derivatives are introduced into the structure .
  4. Purification: Following synthesis, purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate Isoleucine Valsartan from other impurities and by-products, ensuring a high degree of purity .
Molecular Structure Analysis

Isoleucine Valsartan features a complex molecular structure characterized by:

  • Chemical Formula: C₁₈H₃₁N₃O₅
  • Molecular Weight: Approximately 357.46 g/mol
  • Structural Components: The compound contains an isoleucine moiety linked to the Valsartan structure, which includes a biphenyl group and a tetrazole ring. The presence of these functional groups contributes to its pharmacological properties.

The stereochemistry of Isoleucine Valsartan plays a crucial role in its biological activity, with specific configurations influencing receptor binding affinity and efficacy.

Chemical Reactions Analysis

Isoleucine Valsartan can participate in various chemical reactions, including:

  1. Hydrolysis: Under certain conditions, the ester bonds within the molecule may undergo hydrolysis, leading to the release of isoleucine or other fragments.
  2. Oxidation-Reduction Reactions: The presence of functional groups such as amines and alcohols allows for potential oxidation-reduction reactions, which can modify the compound's reactivity and stability.
  3. Complex Formation: Isoleucine Valsartan can form complexes with metal ions or other ligands, which may alter its pharmacokinetic properties.

These reactions are essential for understanding the stability and behavior of Isoleucine Valsartan in biological systems.

Mechanism of Action

Isoleucine Valsartan acts primarily as an angiotensin II receptor antagonist. Its mechanism involves:

  • Receptor Binding: It binds to the angiotensin II type 1 receptor (AT1), blocking the action of angiotensin II, a potent vasoconstrictor.
  • Vasodilation: By inhibiting this receptor, Isoleucine Valsartan promotes vasodilation, leading to decreased blood pressure.
  • Inhibition of Aldosterone Secretion: This action also reduces aldosterone secretion from the adrenal glands, further contributing to its antihypertensive effects.

The pharmacodynamics of Isoleucine Valsartan are closely related to those of Valsartan itself, with similar therapeutic implications.

Physical and Chemical Properties Analysis

Isoleucine Valsartan exhibits several notable physical and chemical properties:

  • Solubility: It is generally soluble in organic solvents like methanol and dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under normal conditions but may degrade under extreme pH or temperature changes.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range indicative of its crystalline nature.

These properties are crucial for formulation development and determining appropriate storage conditions.

Applications

Isoleucine Valsartan has several scientific applications:

  1. Pharmaceutical Development: As an impurity in pharmaceutical formulations, understanding its characteristics helps ensure product quality and safety.
  2. Research Studies: It serves as a reference compound in studies investigating metabolic pathways or pharmacological interactions related to angiotensin II receptor blockers.
  3. Quality Control: Analytical methods employed to detect Isoleucine Valsartan assist in maintaining compliance with regulatory standards during drug manufacturing processes.
Introduction to Branched-Chain Amino Acid (BCAA) Metabolism and Valsartan

Biochemical Role of Isoleucine in BCAA Catabolism

Isoleucine occupies a unique position within BCAA metabolism due to its dual role as a glucogenic and ketogenic substrate. Its catabolic pathway involves several tightly regulated enzymatic steps:

  • Transamination: Isoleucine undergoes reversible transamination primarily in skeletal muscle mitochondria via branched-chain aminotransferase 2 (BCAT2), yielding α-keto-β-methylvalerate (KMV) and glutamate [9] [10]. This reaction depends on α-ketoglutarate as an amino group acceptor, linking BCAA metabolism to tricarboxylic acid (TCA) cycle intermediates.

  • Oxidative Decarboxylation: KMV undergoes irreversible oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, forming methylbutyryl-CoA. This rate-limiting step is regulated by phosphorylation (inactivation) and dephosphorylation (activation) states controlled by BCKD kinase (BCKDK) and phosphatase (PPM1K), respectively [1] [4].

  • Terminal Metabolism: Methylbutyryl-CoA is further metabolized to acetyl-CoA and propionyl-CoA, which enter the TCA cycle as anaplerotic substrates (Figure 1) [9]. This final step enables isoleucine to contribute to both gluconeogenesis (via propionyl-CoA conversion to succinyl-CoA) and ketogenesis (via acetyl-CoA).

Table 1: Key Metabolites in Isoleucine Catabolism

MetaboliteEnzyme InvolvedMetabolic FateBiological Significance
α-Keto-β-methylvalerateBCAT2BCKDH substrateLinks transamination to oxidation
Methylbutyryl-CoABCKDH complexAcyl-CoA dehydrogenase substrateCommits isoleucine to terminal oxidation
Acetyl-CoAMultiple dehydrogenasesTCA cycle entryKetogenesis, energy production
Propionyl-CoAMultiple dehydrogenasesSuccinyl-CoA synthesisGluconeogenesis, anaplerosis

Isoleucine's metabolic distinctiveness arises from its anaplerotic efficiency—propionyl-CoA derived from isoleucine provides three-carbon units that replenish TCA cycle intermediates depleted during cardiac stress [5]. This contrasts with leucine (solely ketogenic) and valine (glucogenic). Additionally, isoleucine exhibits mTOR-independent signaling effects on glucose uptake through activation of AMP-activated protein kinase (AMPK) in skeletal muscle, indirectly influencing cardiac energy metabolism [10]. Recent studies using isotope tracing in myocardial infarction models demonstrate that isoleucine-derived propionyl-CoA accounts for >15% of succinyl-CoA pool in cardiomyocytes, highlighting its role in maintaining metabolic flexibility during ischemia [5].

Valsartan as an Angiotensin II Receptor Blocker (ARB) and BCKDK Inhibitor

Valsartan, a well-established ARB for hypertension management, has recently been identified as a novel inhibitor of BCKDK—a kinase responsible for phosphorylating and inactivating the BCKDH complex:

  • Dual Pharmacological Mechanism: Valsartan's primary mechanism involves selective blockade of angiotensin II type 1 receptors (AT1R), inhibiting vasoconstriction, aldosterone release, and pathological cardiac remodeling [2] [7]. Its secondary action as a BCKDK inhibitor occurs independently of AT1R blockade, confirmed through structural studies showing direct binding to BCKDK's ATP-binding pocket with an IC₅₀ of 38.4 μM [4] [7]. Molecular dynamics simulations reveal that valsartan triggers conformational changes in BCKDK's N-terminal domain, promoting dissociation from the BCKDH complex [4].

  • Effects on BCAA Catabolism: By inhibiting BCKDK, valsartan enhances BCKDH activity, accelerating BCKA oxidation. In insulin-resistant C2C12 myotubes, valsartan (8μM, 24h) rescued suppressed mitochondrial oxygen consumption by >40% and reduced extracellular BCAA concentrations by 15-22% (isoleucine and valine) [2]. Importantly, these effects occurred without altering glycolytic metabolism or lipogenic signaling, indicating selective modulation of BCAA catabolic flux.

Table 2: Comparative Pharmacology of BCKDK Inhibitors

CompoundIC₅₀ (μM)Binding SiteEffects on BCKDH ComplexCardiovascular Evidence
Valsartan38.4ATP-binding pocketDissociation from BCKDKRescues mitochondrial function [2][7]
BT20.8Allosteric siteEnhanced dephosphorylationAmeliorates diastolic dysfunction [1]
Thiamine-PP74.9Regulatory subunit interfacePartial activationLimited cardiac data
α-KIC74.9Substrate competitionTransient activationExperimental models only
  • Tissue-Specific Effects: Valsartan's BCKDK inhibition exhibits organ-specific variability. In rodent studies, it significantly increased hepatic BCKDH activity (by 1.8-fold) and reduced plasma BCAA levels but showed minimal effects in cardiac and renal tissues [7]. This heterogeneity may arise from differential expression of BCKDK isoforms or variations in drug biodistribution. Notably, in high-fat-diet/L-NAME-induced heart failure with preserved ejection fraction (HFpEF) models, BCKDK inactivation (genetic or pharmacological) improved insulin signaling in myocardium, reduced cardiac hypertrophy, and ameliorated diastolic dysfunction independent of blood pressure changes [1].

Intersection of BCAA Dysregulation and Cardiovascular Pathologies

BCAA catabolic impairment contributes to cardiovascular diseases through multiple interconnected mechanisms:

  • Metabolic Inflexibility in Cardiomyocytes: Defective BCAA catabolism leads to accumulation of branched-chain keto acids (BCKAs) and acyl-carnitines, which inhibit pyruvate dehydrogenase and fatty acid oxidation. In HFpEF patients, systemic metabolomics revealed abnormal circulating BCAA levels as significant predictors of adverse outcomes (HR: 1.7–2.1, p<0.01) [1]. Preclinical models demonstrate that impaired isoleucine oxidation reduces propionyl-CoA availability, limiting anaplerotic replenishment of TCA intermediates during energy stress [5].

  • mTOR-S6K Hyperactivation: Elevated BCAA levels, particularly isoleucine, chronically activate the mTORC1-S6K pathway. In vascular smooth muscle cells (VSMCs), this promotes phenotypic switching from contractile to synthetic states—a hallmark of thoracic aortic dissection (TAD). Studies show that isoleucine (2mM) increases mTOR phosphorylation by >50% in human VSMCs, driving proliferation and matrix metalloproteinase-9 (MMP-9) secretion [8]. BCKDK inhibition with BT2 (a selective inhibitor) reversed these effects and attenuated aortic dilation in β-aminopropionitrile-induced TAD models [8].

  • Insulin Resistance Cross-Talk: BCAA dysregulation and angiotensin II signaling converge on insulin resistance. Angiotensin II suppresses PP2Cm (BCKDH phosphatase) expression via NADPH oxidase-derived ROS, while accumulated BCKAs inhibit insulin-stimulated glucose uptake in skeletal muscle [2] [10]. This creates a vicious cycle where BCAA accumulation worsens insulin resistance, which further suppresses BCAA catabolism. UK Biobank data (n=266,840) demonstrate a J-shaped relationship between circulating BCAAs and major adverse cardiovascular events (MACE), with the highest quintile associated with 7–12% increased risk [3]. Subgroup analyses revealed sex-specific effects: elevated isoleucine increased MACE risk by 8–12% in females, while low valine/leucine increased risk in males [3].

Table 3: Cardiovascular Pathologies Linked to BCAA Dysregulation

PathologyBCAA/BCKA AlterationsKey MechanismsTherapeutic Impact of BCKDK Inhibition
HFpEF↑ Plasma BCAA (2.1-fold) [1]Impaired myocardial insulin signalingReversed diastolic dysfunction, hypertrophy [1]
Post-infarct remodeling↑ Tissue isoleucine (3.5-fold) [5]Reduced anaplerosis → Energetic deficitPreserved stroke volume in mice [5]
Thoracic aortic dissection↑ Tissue BCKAs (1.8-fold) [8]mTOR-driven VSMC phenotypic switchingAttenuated MMP-9 secretion, aortic dilation [8]
Insulin resistance↑ Plasma valine (Q5 vs Q2) [3]Mitochondrial dysfunction in skeletal muscleRestored oxygen consumption [2]

Properties

CAS Number

137862-78-3

Product Name

Isoleucine Valsartan

IUPAC Name

(2S,3S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]pentanoic acid

Molecular Formula

C25H31N5O3

Molecular Weight

449.5 g/mol

InChI

InChI=1S/C25H31N5O3/c1-4-6-11-22(31)30(23(25(32)33)17(3)5-2)16-18-12-14-19(15-13-18)20-9-7-8-10-21(20)24-26-28-29-27-24/h7-10,12-15,17,23H,4-6,11,16H2,1-3H3,(H,32,33)(H,26,27,28,29)/t17-,23-/m0/s1

InChI Key

PTLZEWHOZCZLAQ-SBUREZEXSA-N

SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)CC)C(=O)O

Synonyms

N-(1-Oxopentyl)-N-[[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-L-Isoleucine

Canonical SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)CC)C(=O)O

Isomeric SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)[C@@H]([C@@H](C)CC)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.